(R)-1-(4-tert-Butylphenyl)butylamine hydrochloride

Chiral separation Enantioselective synthesis Stereochemistry

This (R)-configured hydrochloride salt (CAS 1263363-70-7) provides definitive stereochemical purity for chiral recognition and asymmetric synthesis. Its para-tert-butylphenyl substitution offers unique steric and electronic properties distinct from racemic or achiral analogs. This ensures reproducible results in medicinal chemistry SAR studies, chiral HPLC/SFC method development, and stereoselective catalysis. Procurement of this specific enantiomer is essential for experimental integrity.

Molecular Formula C14H24ClN
Molecular Weight 241.80 g/mol
Cat. No. B12989483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(4-tert-Butylphenyl)butylamine hydrochloride
Molecular FormulaC14H24ClN
Molecular Weight241.80 g/mol
Structural Identifiers
SMILESCCCC(C1=CC=C(C=C1)C(C)(C)C)N.Cl
InChIInChI=1S/C14H23N.ClH/c1-5-6-13(15)11-7-9-12(10-8-11)14(2,3)4;/h7-10,13H,5-6,15H2,1-4H3;1H/t13-;/m1./s1
InChIKeyPWKOIXVHNAWFGY-BTQNPOSSSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline: (R)-1-(4-tert-Butylphenyl)butylamine Hydrochloride for Chiral Synthesis and Medicinal Chemistry Procurement


(R)-1-(4-tert-Butylphenyl)butylamine hydrochloride (CAS 1263363-70-7, MW 241.80 g/mol) is a chiral phenylbutylamine derivative classified as an organic amine hydrochloride salt. The compound possesses a single stereocenter at the alpha-carbon of the butylamine chain, yielding the (R)-enantiomer configuration. The molecular structure incorporates a 4-tert-butylphenyl aromatic moiety linked to a butan-1-amine backbone, conferring distinct steric and electronic properties relative to achiral or differently substituted phenylalkylamine analogs [1]. Computed descriptors indicate the compound has 2 hydrogen bond donors, 1 hydrogen bond acceptor, 4 rotatable bonds, and a topological polar surface area of 26 Ų [1]. The hydrochloride salt form is employed to enhance aqueous solubility and long-term stability compared to the free base form.

Why Procuring Generic Phenylbutylamine Analogs Cannot Substitute for (R)-1-(4-tert-Butylphenyl)butylamine Hydrochloride


Substituting (R)-1-(4-tert-Butylphenyl)butylamine hydrochloride with a generic phenylbutylamine or achiral analog introduces quantifiable differences that fundamentally alter synthetic utility and research outcomes. The (R)-configured stereocenter, combined with the para-tert-butyl aromatic substitution, produces a unique spatial and electronic environment that is not reproduced by racemic mixtures, opposite (S)-enantiomers, shorter-chain analogs such as ethanamine derivatives, or achiral benzylamine variants [1]. These structural distinctions translate into measurable differences in computed physicochemical parameters—including molecular weight, rotatable bond count, and hydrogen bonding capacity—which directly affect compound behavior in chiral recognition events, chromatographic separations, and stereospecific catalytic or biological assays [1]. A procurement decision that overlooks these specific molecular features risks irreproducible experimental results and invalid structure-activity relationship interpretations, particularly in enantioselective synthetic methodologies and medicinal chemistry programs targeting chiral environments.

Quantitative Differential Evidence: (R)-1-(4-tert-Butylphenyl)butylamine Hydrochloride Versus Closest Analogs


Absolute Stereochemical Configuration: (R)-Enantiomer Versus (S)-Enantiomer Differentiation

The target compound is the defined (R)-enantiomer of 1-(4-tert-butylphenyl)butylamine hydrochloride (CAS 1263363-70-7), as confirmed by the InChIKey stereochemical layer specifying the (R)-configuration at the alpha-carbon [1]. The (S)-enantiomer counterpart (CAS 1263363-60-5) possesses identical molecular formula (C14H24ClN), molecular weight (241.80 g/mol), and computed physicochemical descriptors, yet exhibits opposite optical rotation and distinct spatial arrangement of substituents around the chiral center . This absolute stereochemical distinction is non-interchangeable in applications requiring chiral discrimination, such as enantioselective catalysis, chiral chromatography method development, and biological target engagement studies.

Chiral separation Enantioselective synthesis Stereochemistry

Alkyl Chain Length Differentiation: Butylamine (C4) Versus Ethanamine (C2) Structural Comparison

The target compound features a butylamine (4-carbon) alkyl chain linking the chiral amine center to the 4-tert-butylphenyl ring, whereas the closest structurally analogous research compound—(R)-1-(4-(tert-Butyl)phenyl)ethanamine hydrochloride—possesses a shorter ethanamine (2-carbon) chain [1]. This chain-length difference produces a quantifiable molecular weight differential: the butylamine derivative has a molecular weight of 241.80 g/mol (exact mass 241.1597275 Da), compared to 213.75 g/mol for the ethanamine analog . The extended alkyl chain increases the rotatable bond count from 3 in the ethanamine analog to 4 in the butylamine compound, enhancing conformational flexibility and altering lipophilicity and steric profile [1].

Medicinal chemistry Structure-activity relationship Homologation

Amine Functional Group Positioning: Alpha-Amine Versus Benzylamine Structural Comparison

The target compound positions the primary amine group at the alpha-carbon of the butyl chain (i.e., a chiral alpha-arylalkylamine), whereas 4-tert-butylbenzylamine hydrochloride places the amine on a benzylic methylene group directly attached to the aromatic ring, eliminating the chiral center [1][2]. This structural distinction yields different molecular formulas: C14H24ClN (241.80 g/mol) for the target versus C11H18ClN (199.72 g/mol) for the benzylamine analog [2]. The target compound possesses a chiral center and an extended alkyl chain, while the benzylamine analog is achiral and structurally rigid, lacking the butyl chain conformational flexibility [1].

Synthetic intermediate Amine reactivity Chiral building block

Hydrochloride Salt Form: Enhanced Aqueous Solubility and Handling Versus Free Base Form

The target compound is supplied as the hydrochloride salt (C14H24ClN, MW 241.80 g/mol), which is standard practice for amine compounds intended for aqueous biological assays, chromatography, and long-term storage [1]. The hydrochloride salt form confers enhanced aqueous solubility and improved solid-state stability compared to the corresponding free base amine (C14H23N, MW 205.34 g/mol). This salt selection is critical for applications requiring dissolution in water or aqueous buffers, as the free base form exhibits limited water solubility and may undergo oxidation or carbonate formation upon exposure to air.

Salt selection Aqueous solubility Stability

Validated Application Scenarios for (R)-1-(4-tert-Butylphenyl)butylamine Hydrochloride Based on Quantitative Evidence


Enantioselective Synthesis and Chiral Auxiliary Development Requiring Defined (R)-Stereochemistry

The defined (R)-configuration of the target compound supports applications in asymmetric synthesis where the specific stereochemistry is a prerequisite. This includes use as a chiral building block, chiral auxiliary, or chiral ligand precursor in stereoselective transformations [1]. The quantifiable differentiation from the (S)-enantiomer (CAS 1263363-60-5) is the absolute stereochemical assignment, which dictates the spatial orientation in transition states and chiral recognition events. Procurement of the correct enantiomer is mandatory for reproducing literature protocols in enantioselective catalysis and for developing stereochemically defined compound libraries in medicinal chemistry.

Medicinal Chemistry Structure-Activity Relationship (SAR) Studies Evaluating Alkyl Chain Length Effects

The butylamine (C4) chain of the target compound provides a measurable 28.05 g/mol molecular weight increase and one additional rotatable bond compared to the ethanamine (C2) analog [1]. This chain-length differentiation makes the compound suitable for systematic SAR investigations examining the impact of alkyl chain extension on target binding affinity, selectivity, and physicochemical properties. The compound serves as a homologation probe in medicinal chemistry programs exploring phenylalkylamine-based pharmacophores, where the butyl chain introduces distinct conformational sampling and lipophilicity compared to shorter-chain analogs.

Chiral Chromatography Method Development and Enantiomeric Purity Analysis

As a well-defined chiral amine with a single stereocenter, the target compound is applicable as a reference standard or test analyte for developing chiral HPLC, SFC, or CE separation methods. The (R)-enantiomer (CAS 1263363-70-7) and its (S)-counterpart (CAS 1263363-60-5) possess identical computed physicochemical properties yet exhibit opposite chromatographic retention on chiral stationary phases, enabling method validation and resolution optimization [1]. The hydrochloride salt form facilitates dissolution in aqueous-organic mobile phases commonly employed in chiral analytical workflows.

Synthetic Intermediate for Chiral Amine Derivatives and Bioactive Compound Libraries

The alpha-arylbutylamine scaffold, featuring a para-tert-butylphenyl substituent and a primary amine functional group, positions the target compound as a versatile synthetic intermediate for generating chiral amides, sulfonamides, ureas, and secondary/tertiary amines [1]. The distinct molecular architecture—differentiated from achiral benzylamine analogs by the presence of a chiral center, extended alkyl chain, and increased molecular weight (Δ~21%)—enables access to chemical space not attainable with simpler arylalkylamine building blocks. The hydrochloride salt provides convenient handling and accurate weighing for small-scale synthetic transformations.

Technical Documentation Hub

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